molecular formula C19H13FN6 B12213624 7-(4-fluorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(4-fluorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12213624
M. Wt: 344.3 g/mol
InChI Key: JPPOIGSCHBRDKG-UHFFFAOYSA-N
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Description

The compound 7-(4-fluorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine belongs to the pyrazolo-triazolopyrimidine class, a heterocyclic system renowned for its diverse pharmacological activities. Its structure features a fused pyrazole-triazole-pyrimidine core substituted with a 4-fluorophenyl group at position 7 and a 4-methylphenyl group at position 2. These substituents enhance lipophilicity and influence receptor binding, making it a candidate for anticancer and kinase inhibition studies .

Properties

Molecular Formula

C19H13FN6

Molecular Weight

344.3 g/mol

IUPAC Name

10-(4-fluorophenyl)-5-(4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13FN6/c1-12-2-4-13(5-3-12)17-23-24-19-16-10-22-26(18(16)21-11-25(17)19)15-8-6-14(20)7-9-15/h2-11H,1H3

InChI Key

JPPOIGSCHBRDKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

The synthesis of 7-(4-fluorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in the synthesis include various halogenated compounds, catalysts, and solvents. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

7-(4-fluorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of this compound lie in cancer therapy and drug discovery . Its structure allows it to act as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapies.

Recent studies have shown that derivatives of this compound exhibit notable biological activities:

  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, including cervical and breast cancer cells. It inhibits key signaling pathways associated with tumor growth by targeting proteins like epidermal growth factor receptor (EGFR) and protein kinase B (Akt) .
  • Selectivity : Its structural features enhance its reactivity and biological activity compared to other similar compounds lacking specific halogen substitutions.

Synthetic Methods

The synthesis of 7-(4-fluorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step synthetic routes. Common methods include:

  • Microwave-assisted synthesis : This technique improves yield and reduces production costs.
  • Conventional organic synthesis : Involves various reagents for oxidation and reduction processes to construct the complex ring systems inherent to the compound.

Case Studies

Several studies have explored the efficacy of this compound in vitro:

  • Inhibition of EGFR : A study demonstrated that the compound effectively binds to the ATP binding site of EGFR, leading to inhibited activation at concentrations as low as 7 µM. This suggests a strong potential for developing targeted therapies against cancers expressing high levels of EGFR .
  • Cytotoxicity Testing : The compound was evaluated against multiple cancer cell lines using MTT assays. Results indicated significant antiproliferative activity across tested lines with varying degrees of effectiveness depending on structural modifications made to the compound .

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-triazolopyrimidine derivatives exhibit varied biological activities depending on substituent patterns. Below is a systematic comparison:

Anticancer Activity and Kinase Inhibition

Compound Name Substituents Biological Activity Key Findings
Target Compound :
7-(4-Fluorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
7: 4-Fluorophenyl
3: 4-Methylphenyl
Anticancer (putative kinase inhibition) Fluorine and methyl groups likely enhance membrane permeability and metabolic stability, though specific IC₅₀ values are unavailable .
7-(4-Bromophenyl)-3-(3-fluorophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine () 7: 4-Bromophenyl
3: 3-Fluorophenyl
9: Pyridin-4-yl
Antiproliferative activity against human tumor cells Demonstrated 70% yield, high melting point (336–337°C), and significant IR absorption at 1637 cm⁻¹ (C=N stretch). Exhibited apoptosis induction and cell cycle arrest .
5-Methyl-7-phenyl-3-(trifluoromethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine () 5: Methyl
7: Phenyl
3: Trifluoromethyl
Anticancer (multitarget enzyme inhibition) Trifluoromethyl group increased enzyme inhibition potency in docking studies, suggesting enhanced hydrophobic interactions .

Key Insight : Halogen substituents (e.g., bromine, fluorine) improve binding affinity to kinase domains, while alkyl/aryl groups (e.g., methyl, phenyl) modulate solubility and bioavailability.

Adenosine Receptor Antagonism

Compound Name Substituents Receptor Target Selectivity/Potency
SCH-442,416 () 7: 3-(4-Methoxyphenyl)propyl
2: 2-Furyl
A₂A adenosine receptor High selectivity for A₂A over A₁ receptors (Ki < 10 nM). Methoxypropyl chain critical for receptor docking .
SCH-58261 () 7: 2-Phenylethyl
2: 2-Furyl
A₂A adenosine receptor Potent antagonist (IC₅₀ = 15 nM in cAMP assays). Phenylethyl group enhances blood-brain barrier penetration .
Target Compound 7: 4-Fluorophenyl
3: 4-Methylphenyl
Unknown Structural similarity to SCH-442,416 suggests potential A₂A affinity, but fluorine may alter binding kinetics compared to methoxy groups.

Key Insight: Arylalkyl chains (e.g., phenylethyl, methoxypropyl) are pivotal for adenosine receptor antagonism, whereas fluorine substitution may shift selectivity profiles.

Antimicrobial Activity

Compound Name Substituents Activity Findings
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine () 7: 4-Nitrophenyl
9: 4-Fluorophenyl
Antimicrobial High melting point (>350°C) indicates stability. Nitrophenyl group confers electron-withdrawing effects, enhancing microbial membrane disruption .
Target Compound 7: 4-Fluorophenyl
3: 4-Methylphenyl
Not reported Methyl group may reduce antimicrobial efficacy compared to nitro substituents.

Biological Activity

7-(4-Fluorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo-triazolo-pyrimidine framework. Its molecular formula is C17H15FN6C_{17}H_{15}FN_6, and it possesses unique electronic and steric properties due to the presence of the fluorophenyl and methylphenyl substituents. These modifications are believed to enhance its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines through multiple pathways:

  • Caspase Activation : The compound activates caspases (e.g., caspase 3 and 9), which are crucial for the apoptotic process.
  • Cell Cycle Arrest : It has been reported to cause cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in cancer cells.
  • Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in tumor progression, such as the PI3K/Akt and MAPK pathways.

Table 1 summarizes findings from various studies on the anticancer activity of this compound:

StudyCell LineIC50 (µM)Mechanism
MCF-710Apoptosis via caspase activation
MDA-MB-2318Cell cycle arrest at G2/M
K56215Inhibition of PI3K/Akt pathway

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Efficacy

A study conducted by researchers evaluated the efficacy of the compound against breast cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers. The study utilized flow cytometry to quantify apoptotic cells and found a significant increase in early and late apoptotic populations upon treatment.

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the molecular mechanisms underlying the compound's anticancer effects. The researchers employed Western blot analysis to assess protein expression levels related to apoptosis and cell cycle regulation. They observed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), supporting the hypothesis that the compound triggers intrinsic apoptotic pathways.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds.

Table 2 presents a comparison of selected pyrazolo-triazole derivatives:

CompoundStructureAnticancer Activity (IC50)
Compound ASimilar structure with Cl substitution12 µM
Compound BDifferent substitution pattern20 µM
Target CompoundFluorophenyl and methylphenyl substitutions10 µM

The data indicate that modifications in substituents significantly influence biological activity, with the target compound exhibiting superior potency compared to others.

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